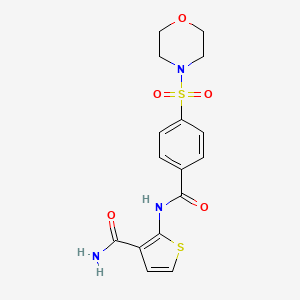

2-(4-(Morpholinosulfonyl)benzamido)thiophene-3-carboxamide

Description

2-(4-(Morpholinosulfonyl)benzamido)thiophene-3-carboxamide is a sulfone-containing thiophene derivative characterized by a morpholinosulfonyl-substituted benzamido group at the thiophene-2-position and a carboxamide group at the thiophene-3-position. Sulfones, including this compound, are pharmacologically significant due to their diverse biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties . The morpholinosulfonyl moiety enhances solubility and bioavailability, making it a critical functional group in medicinal chemistry. This compound’s structural complexity and functional versatility position it as a candidate for drug development, particularly against infectious diseases like tuberculosis (TB) .

Properties

IUPAC Name |

2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5S2/c17-14(20)13-5-10-25-16(13)18-15(21)11-1-3-12(4-2-11)26(22,23)19-6-8-24-9-7-19/h1-5,10H,6-9H2,(H2,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOKXRHZQBEZSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Morpholinosulfonyl)benzamido)thiophene-3-carboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Introduction of the Benzamido Group: The benzamido group can be introduced through an amide coupling reaction between a benzoyl chloride derivative and an amine.

Attachment of the Morpholinosulfonyl Group: The morpholinosulfonyl group can be attached via a sulfonylation reaction using morpholine and a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of 2-(4-(Morpholinosulfonyl)benzamido)thiophene-3-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Morpholinosulfonyl)benzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted benzamido derivatives.

Scientific Research Applications

2-(4-(Morpholinosulfonyl)benzamido)thiophene-3-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-(Morpholinosulfonyl)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of Carboxamide-Substituted Analogs

| Compound | Substituent | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Activity (Anti-TB) |

|---|---|---|---|---|---|

| 16e | Carbamate | 522.11* | 210–211 | 38 | Moderate |

| 16f | Propyl carbamate | 536.14* | 219–220 | 60 | High |

| 16g | Trifluoroethyl carbamate | 590.10* | 201–202 | 10 | Low |

| 16h | 4-Methylpyrimidin-2-yl | 545.12 | >250 | 27 | High |

*Calculated from HRMS data in .

Analogs with Alternative Sulfonyl Groups and Core Structures

- Piperidinylsulfonyl variant (): Replacing morpholine with piperidine reduces molecular weight (447.57 g/mol) and alters the thiophene core to a tetrahydrobenzo[b]thiophene.

- 2-(4-Methylphenylimino)thiophene-3-carboxamide (): Lacks the sulfonyl group but retains antimicrobial and anti-inflammatory activities, highlighting the thiophene-carboxamide scaffold’s versatility .

Research Findings and Implications

Biological Activity

The compound 2-(4-(Morpholinosulfonyl)benzamido)thiophene-3-carboxamide is a member of the thiophene family, which has garnered attention for its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C13H16N2O3S

Molecular Weight: 284.35 g/mol

IUPAC Name: 2-(4-(Morpholinosulfonyl)benzamido)thiophene-3-carboxamide

The compound features a thiophene ring substituted with a morpholinosulfonyl group and an amide functional group, contributing to its biological activity.

Antimicrobial Activity

Recent studies have shown that derivatives of thiophene compounds exhibit significant antimicrobial properties. For instance, similar compounds have been tested for their Minimum Inhibitory Concentration (MIC) against various pathogens. While specific data for 2-(4-(Morpholinosulfonyl)benzamido)thiophene-3-carboxamide is limited, related compounds have demonstrated promising results:

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 4a | S. aureus | 0.22 |

| 5a | E. coli | 0.25 |

| 7b | K. pneumoniae | 0.30 |

These findings suggest that the compound may also possess similar antimicrobial properties, warranting further investigation.

Anticancer Activity

Thiophene derivatives are being explored for their potential anticancer effects. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, compounds with similar structures have been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are vital for DNA replication and synthesis:

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 7b | DNA gyrase | 12.27 |

| 7b | DHFR | 0.52 |

This data indicates that 2-(4-(Morpholinosulfonyl)benzamido)thiophene-3-carboxamide may also exhibit anticancer properties through similar mechanisms.

The biological activity of this compound is hypothesized to involve interaction with various molecular targets, leading to modulation of biochemical pathways. The morpholinosulfonyl group may enhance solubility and bioavailability, facilitating its action on target cells.

Study on Related Compounds

A study focusing on a structurally related compound revealed its effectiveness in inhibiting Hepatitis B virus (HBV) replication in vitro. The compound demonstrated low cytotoxicity while effectively reducing viral load at concentrations as low as 10 µM:

| Compound | HBV Inhibition (%) | Cytotoxicity (IC50 µM) |

|---|---|---|

| 4 | 85 | >60 |

| 6 | 90 | >60 |

Such results suggest that 2-(4-(Morpholinosulfonyl)benzamido)thiophene-3-carboxamide could be explored for antiviral applications as well.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.